molecular formula C19H26N6O2 B044137 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) CAS No. 124076-62-6

4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)

Cat. No. B044137
M. Wt: 370.4 g/mol
InChI Key: VFOFCLHDSYTAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that the compound has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. It has also been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) in lab experiments is its low toxicity towards normal cells. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide). One area of interest is its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Another area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a promising compound with potential applications in cancer research and other fields. Its low toxicity towards normal cells and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in other areas.

Synthesis Methods

The synthesis of 4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves the reaction of 3-nitrobenzoic acid with 1,5-diaminopentane in the presence of a reducing agent such as iron powder. The resulting compound is then treated with hydrogen chloride to obtain the final product.

Scientific Research Applications

The compound has been found to have potential applications in the field of cancer research. Studies have shown that it has anti-proliferative effects on various cancer cell lines, including breast, colon, and lung cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

CAS RN

124076-62-6

Product Name

4,4'-(1,5-Pentanediylbis(oxy))bis(3-aminobenzenecarboximidamide)

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

3-amino-4-[5-(2-amino-4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide

InChI

InChI=1S/C19H26N6O2/c20-14-10-12(18(22)23)4-6-16(14)26-8-2-1-3-9-27-17-7-5-13(19(24)25)11-15(17)21/h4-7,10-11H,1-3,8-9,20-21H2,(H3,22,23)(H3,24,25)

InChI Key

VFOFCLHDSYTAFT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)OCCCCCOC2=C(C=C(C=C2)C(=N)N)N

Other CAS RN

124076-62-6

synonyms

3-amino-4-[5-(2-amino-4-carbamimidoyl-phenoxy)pentoxy]benzenecarboximi damide

Origin of Product

United States

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